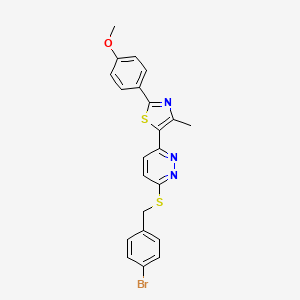
3-amino-N-(3-cyanophenyl)benzamide
Descripción general
Descripción
3-amino-N-(3-cyanophenyl)benzamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Antioxidant Activity
Amino-substituted benzamide derivatives, including compounds similar to 3-amino-N-(3-cyanophenyl)benzamide, have been studied for their potential as antioxidants. These compounds can scavenge free radicals, with electrochemical studies providing insights into their radical scavenging activities. Studies have shown that the primary amino group in these compounds is the main electroactive centre, undergoing complex, pH-dependent oxidation processes (Jovanović et al., 2020).
Histone Deacetylase Inhibition
Certain benzamide derivatives have been discovered to selectively inhibit histone deacetylases (HDACs), enzymes involved in regulating gene expression. These compounds, such as MGCD0103, demonstrate potent anticancer activity, potentially making them valuable in cancer treatment (Zhou et al., 2008).
Antibacterial Properties
Benzamides like N-(3-Hydroxy-2-pyridyl) benzamides have shown in vitro antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Certain compounds have shown promise in inhibiting cancer cell growth and could be further developed as therapeutic agents (Soda et al., 2022).
Melanoma Imaging and Therapy
Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to this compound, have been used in imaging melanoma metastases. Their high uptake by melanoma cells and slow clearance rates suggest potential applications in both diagnostic imaging and radionuclide therapy for melanoma (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides have been synthesized and tested for neuroleptic activity, showing potential in the treatment of psychosis. Their ability to inhibit stereotyped behavior in rat models suggests applications in neuropsychiatric drug development (Iwanami et al., 1981).
Propiedades
IUPAC Name |
3-amino-N-(3-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQYLBPMQVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



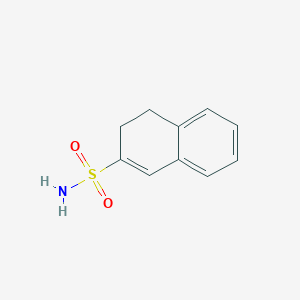
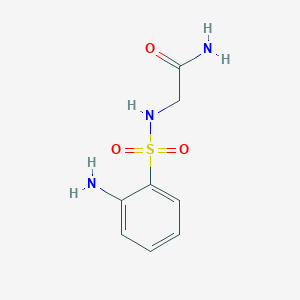
![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

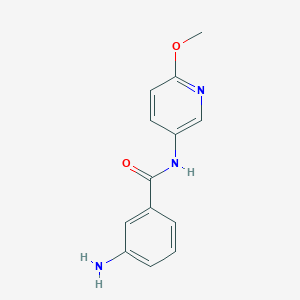
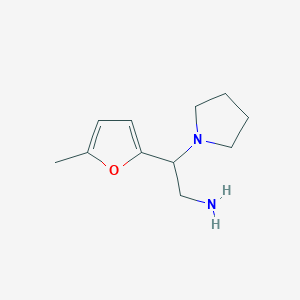
![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)
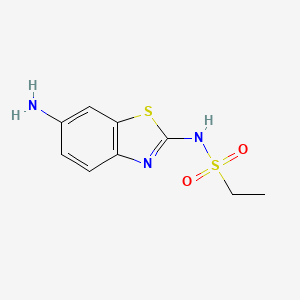
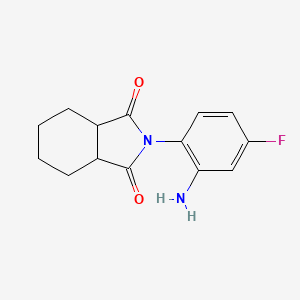
![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)
![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3316841.png)
